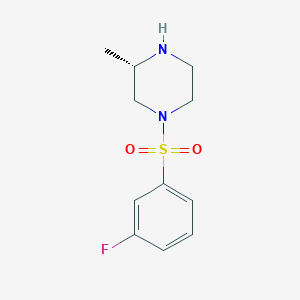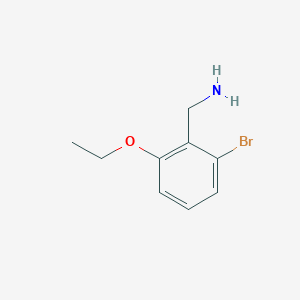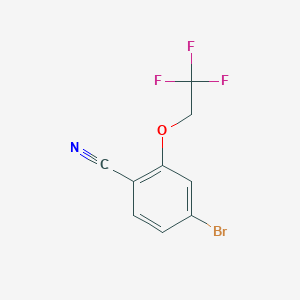
3-(Oxetan-3-yloxy)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Oxetan-3-yloxy)azetidine is a heterocyclic compound that features both an oxetane and an azetidine ring. These four-membered rings are known for their unique chemical properties and reactivity, making them valuable in various fields of research and industry. The oxetane ring is characterized by its high ring strain, which makes it reactive towards ring-opening reactions, while the azetidine ring is known for its stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxetan-3-yloxy)azetidine typically involves the formation of the oxetane and azetidine rings separately, followed by their coupling. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and involves the formation of the oxetane ring through intramolecular cyclization .
Industrial Production Methods: the synthesis likely involves scalable reactions such as the aza-Michael addition and subsequent purification steps to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-(Oxetan-3-yloxy)azetidine undergoes various types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: The azetidine ring can be reduced under specific conditions to form different derivatives.
Substitution: Both rings can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxetane ring can lead to ring-opened products, while reduction of the azetidine ring can yield various amine derivatives .
Scientific Research Applications
3-(Oxetan-3-yloxy)azetidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique ring structures make it valuable for studying ring strain and reactivity.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It can be used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Oxetan-3-yloxy)azetidine involves its interaction with various molecular targets. The oxetane ring’s high ring strain makes it reactive towards nucleophiles, leading to ring-opening reactions. The azetidine ring’s stability allows it to interact with biological molecules, potentially inhibiting enzymes or binding to receptors. These interactions can modulate biological pathways and lead to therapeutic effects .
Comparison with Similar Compounds
Oxetane: Similar in structure but lacks the azetidine ring. It is known for its high ring strain and reactivity.
Azetidine: Similar in structure but lacks the oxetane ring. It is known for its stability and biological activity.
3-(4-Methoxyphenyl)-oxetan-3-ol: An oxetane derivative with different substituents, used in similar applications.
Uniqueness: 3-(Oxetan-3-yloxy)azetidine is unique due to the presence of both oxetane and azetidine rings, combining the reactivity of oxetane with the stability and biological activity of azetidine. This dual functionality makes it a versatile compound for various applications .
Properties
IUPAC Name |
3-(oxetan-3-yloxy)azetidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-5(2-7-1)9-6-3-8-4-6/h5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZRAMBGNULHKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![tert-butyl N-[2-(2-cyano-4-fluoroanilino)ethyl]carbamate](/img/structure/B7977302.png)
![(Cyclopropylmethyl)({[4-(trifluoromethyl)cyclohexyl]methyl})amine](/img/structure/B7977307.png)


